![molecular formula C15H21NO3 B6640184 N-[4-(2-hydroxycyclohexyl)oxyphenyl]propanamide](/img/structure/B6640184.png)
N-[4-(2-hydroxycyclohexyl)oxyphenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(2-hydroxycyclohexyl)oxyphenyl]propanamide, commonly known as ‘CP 55,940’, is a synthetic cannabinoid that has been widely studied for its potential therapeutic applications. It was first synthesized in the 1980s by Pfizer, and since then, it has been extensively researched for its pharmacological properties.
Wissenschaftliche Forschungsanwendungen
CP 55,940 has been studied extensively for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-convulsant properties. It has also been studied for its potential use in the treatment of anxiety, depression, and addiction. CP 55,940 has been used in preclinical studies to investigate the endocannabinoid system and its role in various physiological processes.
Wirkmechanismus
CP 55,940 acts as a potent agonist of the cannabinoid receptors CB1 and CB2. It binds to these receptors and activates them, leading to various physiological effects. The activation of the CB1 receptor is responsible for the psychoactive effects of CP 55,940, while the activation of the CB2 receptor is responsible for its anti-inflammatory and immunomodulatory effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CP 55,940 are diverse and depend on the dose and route of administration. At low doses, it has been shown to have analgesic and anti-inflammatory effects. At higher doses, it can cause psychoactive effects, such as euphoria, sedation, and hallucinations. CP 55,940 has also been shown to affect various physiological processes, such as appetite, thermoregulation, and cardiovascular function.
Vorteile Und Einschränkungen Für Laborexperimente
CP 55,940 has several advantages for lab experiments. It is a potent and selective agonist of the cannabinoid receptors, making it a useful tool for investigating the endocannabinoid system. It is also stable and can be easily synthesized in large quantities. However, CP 55,940 has limitations as well. Its psychoactive effects can interfere with behavioral studies, and its potency can make it difficult to control the dose.
Zukünftige Richtungen
There are several future directions for the study of CP 55,940. One area of interest is its potential use in the treatment of addiction. Another area of interest is its use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. CP 55,940 may also have potential as a therapeutic agent for cancer, as it has been shown to have anti-tumor effects. Further research is needed to fully understand the potential therapeutic applications of CP 55,940.
Conclusion:
CP 55,940 is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. Its synthesis method is complex, and its scientific research applications are diverse. CP 55,940 acts as a potent agonist of the cannabinoid receptors, leading to various biochemical and physiological effects. It has advantages and limitations for lab experiments, and there are several future directions for its study. Further research is needed to fully understand the therapeutic potential of CP 55,940.
Synthesemethoden
The synthesis of CP 55,940 involves the reaction of 4-cyanophenol with 2-hydroxycyclohexylamine, followed by acylation with propionic anhydride. This results in the formation of N-[4-(2-hydroxycyclohexyl)oxyphenyl]propanamide. The synthesis of CP 55,940 is a complex process and requires expertise in organic chemistry.
Eigenschaften
IUPAC Name |
N-[4-(2-hydroxycyclohexyl)oxyphenyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-2-15(18)16-11-7-9-12(10-8-11)19-14-6-4-3-5-13(14)17/h7-10,13-14,17H,2-6H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNPWHQNBIOGKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)OC2CCCCC2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.